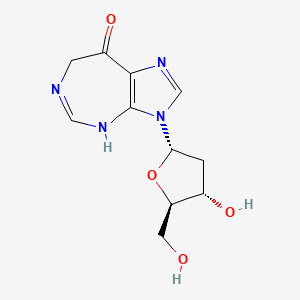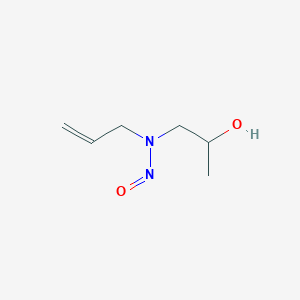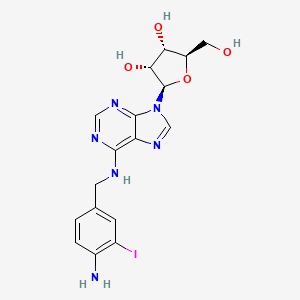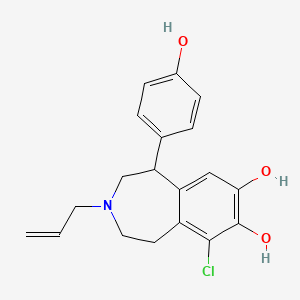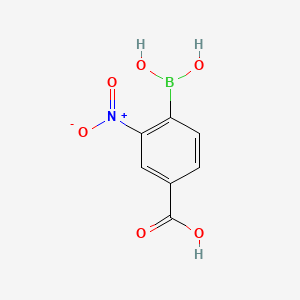
4-Carboxy-2-nitrophenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-carboxy-2-nitrophenylboronic acid often involves cross-coupling reactions, such as the Suzuki coupling. A study by Elumalai et al. (2016) developed an efficient method for Suzuki cross-coupling of highly substituted 1-chloro-2-nitrobenzene with phenylboronic acid, which could be related to the synthesis strategies for derivatives of 4-carboxy-2-nitrophenylboronic acid. This method utilizes Pd(PPh3)4 as a catalyst under mild conditions, offering high yields and selectivities (Elumalai, Alexander H Sandtorv, & H. Bjørsvik, 2016).
Molecular Structure Analysis
The crystal and molecular structure of related compounds can provide insights into the potential arrangement of 4-carboxy-2-nitrophenylboronic acid. For instance, Wilk et al. (2014) investigated the structure of 4-nitrobenzylphosphonic acid, which, like 4-carboxy-2-nitrophenylboronic acid, features a nitro substituent. Their research utilized vibrational spectroscopy and X-ray diffraction to detail intermolecular interactions, which could mirror the behavior of 4-carboxy-2-nitrophenylboronic acid in solid-state (Wilk, K. Jarzembska, J. Janczak, J. Hoffmann, & V. Videnova-Adrabińska, 2014).
Chemical Reactions and Properties
Boronic acids, including 4-carboxy-2-nitrophenylboronic acid, are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Ishihara and Lu (2016) demonstrated the use of arylboronic acids in dehydrative condensation reactions, highlighting the potential reactivity of 4-carboxy-2-nitrophenylboronic acid in forming amide bonds under catalytic conditions. This study emphasizes the chemical reactivity of boronic acids in facilitating bond formation between carboxylic acids and amines (Ishihara & Yanhui Lu, 2016).
Physical Properties Analysis
The physical properties of boronic acids are significantly influenced by their molecular structure. The solid-state structures of 4-carboxyphenylboronic acid, as reported by SeethaLekshmi and Pedireddi (2007), provide insight into the hydrogen bonding and crystal packing that might be expected for 4-carboxy-2-nitrophenylboronic acid. Their research shows how different hydration states affect the crystal lattice, potentially impacting the solubility and stability of the compound (SeethaLekshmi & V. Pedireddi, 2007).
Chemical Properties Analysis
The chemical behavior of 4-carboxy-2-nitrophenylboronic acid can be inferred from studies on similar compounds. Dikmen and Alver (2021) explored the vibrational properties of 4-carboxy Phenylboronic acid, providing detailed insights into the intermolecular hydrogen bonding that could be relevant for understanding the reactivity and interactions of 4-carboxy-2-nitrophenylboronic acid in various chemical environments. Their findings are crucial for predicting the reactivity and functional group compatibility of such compounds (Dikmen & Ö. Alver, 2021).
Applications De Recherche Scientifique
Phenylboronic acids, including 4-Carboxy-2-nitrophenylboronic acid, are commonly used in organic chemistry and materials science. They are involved in several types of reactions, including Suzuki-Miyaura cross-couplings and dipolar cycloadditions . Here are some applications:
-
Suzuki-Miyaura Cross-Couplings
-
Dipolar Cycloadditions
Safety And Hazards
- Warning : 4-Carboxy-2-nitrophenylboronic acid may cause skin and eye irritation.
- Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.
Orientations Futures
Future research could explore:
- Applications : Investigate potential applications in drug discovery, catalysis, and materials science.
- Derivatives : Synthesize derivatives with modified boronic acid groups for enhanced reactivity.
Propriétés
IUPAC Name |
4-borono-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBXPKJLXBBPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234224 | |
| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-2-nitrophenylboronic acid | |
CAS RN |
85107-54-6 | |
| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085107546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



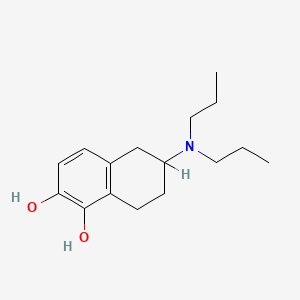
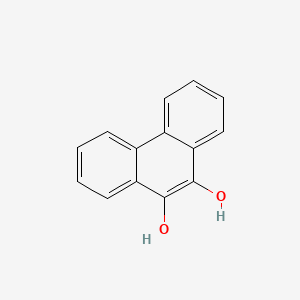
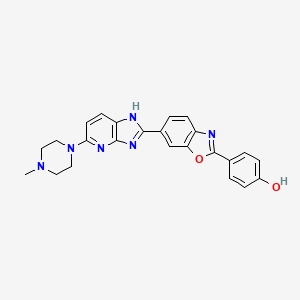
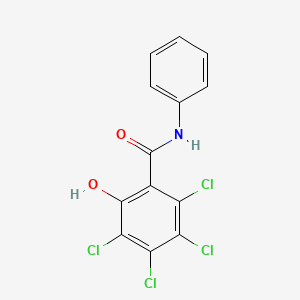
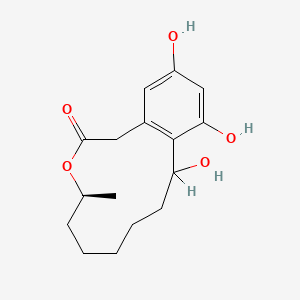

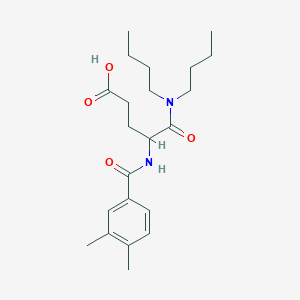
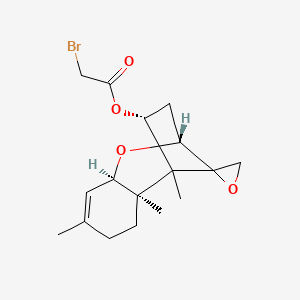
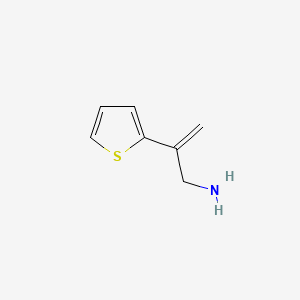
![O-[(4-Aminophenoxy)oxylatophosphinoyl]choline](/img/structure/B1203705.png)
